

# Samidorphan L-malate: A Comprehensive Pharmacokinetic and Metabolic Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Samidorphan L-malate*

Cat. No.: *B10827623*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Samidorphan, a novel opioid antagonist, has emerged as a significant therapeutic agent, particularly in combination with olanzapine for the management of schizophrenia and bipolar I disorder. Its primary function is to mitigate the weight gain and metabolic dysregulation associated with olanzapine, without compromising its antipsychotic efficacy. A thorough understanding of the pharmacokinetic and metabolic profile of **samidorphan L-malate** is crucial for its safe and effective clinical use, as well as for guiding further research and development. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of samidorphan, supported by quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways and relevant experimental workflows.

## Pharmacokinetics

Samidorphan exhibits a predictable pharmacokinetic profile characterized by rapid absorption and a half-life that supports once-daily dosing.<sup>[1]</sup>

## Absorption

Following oral administration, samidorphan is rapidly absorbed, primarily from the small intestine.<sup>[2]</sup> Peak plasma concentrations (T<sub>max</sub>) are typically reached within 1 to 2 hours.<sup>[2][3]</sup>

The absolute oral bioavailability of samidorphan is approximately 69%, which is significantly higher than that of other opioid antagonists like naloxone and naltrexone.[2][4] The presence of food does not have a clinically significant impact on the bioavailability of samidorphan.[2][5]

## Distribution

Samidorphan has an apparent volume of distribution ranging from 336.59 to 557.6 L, indicating extensive distribution into tissues.[3] Plasma protein binding is relatively low, ranging from 23% to 33%. [2]

## Metabolism

The primary route of metabolism for samidorphan is hepatic oxidation, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][6] Minor contributions to its metabolism are also made by CYP3A5, CYP2C19, and CYP2C8.[7][8] The two major metabolites identified are RDC-9986 (an N-dealkylated metabolite) and RDC-1066 (an N-oxide metabolite).[7][8] While these metabolites exhibit nanomolar affinity for opioid receptors, they are not believed to contribute significantly to the pharmacological effects of the parent drug.[7][8]

## Excretion

Samidorphan and its metabolites are eliminated from the body through both renal and fecal routes. Approximately 67% of the administered dose is excreted in the urine as unchanged drug and metabolites, with another 16% eliminated in the feces.[3][8] Around 18% of the dose is excreted as unchanged samidorphan in the urine.[2] The mean plasma clearance of samidorphan is between 35 and 45 L/h.[7][8]

## Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **samidorphan L-malate** from various clinical studies.

Table 1: Single and Multiple Dose Pharmacokinetic Parameters of Samidorphan

| Parameter          | Single Dose (3.7-55.7 mg) | Multiple Dose (10 mg/day for 7 days) | Multiple Dose (20 mg/day for 7 days) |
|--------------------|---------------------------|--------------------------------------|--------------------------------------|
| Tmax (hours)       | ~1                        | 1-2                                  | Not Specified                        |
| Half-life (hours)  | ~7-9                      | 7-11                                 | 7-11                                 |
| AUC                | Increased with dose       | Not Specified                        | Not Specified                        |
| Accumulation Ratio | Not Applicable            | <1.65                                | Not Reached Steady State             |
| Steady State       | Not Applicable            | Achieved by Day 7                    | Not Reached by Day 7                 |

Source:[1]

Table 2: Pharmacokinetic Parameters of Samidorphan (10 mg) in Combination with Olanzapine (20 mg) at Steady State

| Parameter                         | Value       |
|-----------------------------------|-------------|
| Cmax (ng/mL)                      | 45.1 ± 11.4 |
| AUC24h (ng*h/mL)                  | 364 ± 112   |
| Tmax (hours)                      | 1-2         |
| Half-life (hours)                 | 7-11        |
| Time to Reach Steady State (days) | 5           |
| Plasma Protein Binding (%)        | 23-33       |
| Amount Unchanged in Urine (%)     | 18          |

Source:[2][3]

Table 3: Effect of Food on Samidorphan Pharmacokinetics (10 mg Single Dose)

| Parameter | Fasted State | Fed State (High-Fat Meal) | 90% Confidence Interval |
|-----------|--------------|---------------------------|-------------------------|
| Cmax      | Reference    | 0.85                      | 0.76, 0.94              |
| AUC       | Reference    | 1.03                      | 1.0, 1.05               |

Source:[3]

## Experimental Protocols

The pharmacokinetic and metabolic characteristics of samidorphan have been elucidated through a series of well-defined clinical and preclinical studies.

## Bioanalytical Method for Pharmacokinetic Studies

A common and validated method for the simultaneous quantification of olanzapine and samidorphan in plasma is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[9][10]

- Sample Preparation: Liquid-liquid extraction is typically used to isolate olanzapine, samidorphan, and their respective deuterated internal standards (D3-olanzapine and D3-samidorphan) from plasma samples (e.g., from rabbits or humans).[10]
- Chromatographic Separation: The separation of analytes is achieved using a C18 reversed-phase column (e.g., Inertsil ODS, 250 x 4.6 mm, 5  $\mu$ m).[10] The mobile phase often consists of a gradient mixture of an acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile.[10]
- Mass Spectrometric Detection: Detection and quantification are performed using a mass spectrometer with an electrospray ionization (ESI) source operating in multiple reaction monitoring (MRM) mode.[10] The specific precursor-to-product ion transitions for samidorphan are monitored for accurate quantification.[9]

## Human Pharmacokinetic Studies

- Single and Multiple Ascending Dose Studies: These studies are conducted in healthy adult volunteers to evaluate the safety, tolerability, and pharmacokinetic profile of samidorphan at

different dose levels.<sup>[1]</sup> Blood samples are collected at various time points after drug administration to determine plasma concentrations and calculate key pharmacokinetic parameters.

- Absolute Bioavailability Study: To determine the absolute bioavailability, a fixed dose of samidorphan is administered intravenously and orally to the same group of healthy subjects in a crossover design.<sup>[11][12]</sup> Plasma concentration-time data from both routes of administration are then compared.
- Food Effect Study: A randomized, crossover study in healthy volunteers is conducted to assess the impact of a high-fat meal on the pharmacokinetics of orally administered samidorphan.<sup>[5]</sup> Subjects receive the drug under both fasted and fed conditions, with a washout period in between.
- Drug-Drug Interaction Studies: These studies evaluate the potential for other drugs to affect the pharmacokinetics of samidorphan, and vice versa. For instance, the effect of co-administering strong CYP3A4 inducers (e.g., rifampin) or inhibitors on samidorphan plasma levels has been investigated.<sup>[2][13]</sup>

## Visualizations

### Metabolic Pathway of Samidorphan



[Click to download full resolution via product page](#)

Caption: Primary metabolic pathways of samidorphan via CYP-mediated oxidation and N-dealkylation.

## Experimental Workflow for a Food Effect Study

[Click to download full resolution via product page](#)

Caption: A typical two-way crossover design for a food effect study on samidorphan pharmacokinetics.

## Conclusion

**Samidorphan L-malate** possesses a favorable pharmacokinetic profile that makes it suitable for once-daily oral administration. Its high bioavailability, predictable metabolism primarily through CYP3A4, and lack of significant food effect contribute to its clinical utility. The well-characterized ADME properties of samidorphan provide a solid foundation for its rational use in combination therapy and for the design of future clinical investigations. This comprehensive guide serves as a valuable resource for professionals in the fields of pharmacology, drug metabolism, and clinical development, offering a detailed understanding of the disposition of this important therapeutic agent.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Single- and multiple-dose pharmacokinetics of samidorphan, a novel opioid antagonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olanzapine/Samidorphan: A New Option for the Treatment of Adults With Schizophrenia or Bipolar I Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Samidorphan L-Malate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 4. In vivo Characterization of the Opioid Receptor–Binding Profiles of Samidorphan and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Food on the Pharmacokinetics of a Combination of Olanzapine and Samidorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiologically-Based Pharmacokinetic Modeling for Predicting Drug Interactions of a Combination of Olanzapine and Samidorphan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Samidorphan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Samidorphan | C21H26N2O4 | CID 11667832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bioanalytical method development and validation for the simultaneous estimation of Olanzapine and Samidorphan in rabbit plasma by using HPLC-MS/MS and application to pharmacokinetic study | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of the Pharmacokinetics of Samidorphan in Healthy Volunteers: Absolute Bioavailability and the Effect of Food and Age - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the Pharmacokinetics of Samidorphan in Healthy Volunteers: Absolute Bioavailability and the Effect of Food and Age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review of Samidorphan: A Novel Opioid Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Samidorphan L-malate: A Comprehensive Pharmacokinetic and Metabolic Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10827623#samidorphan-l-malate-pharmacokinetics-and-metabolism>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)